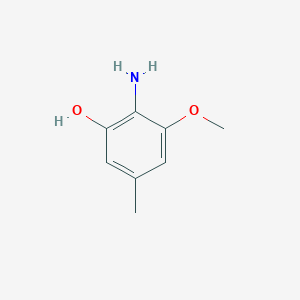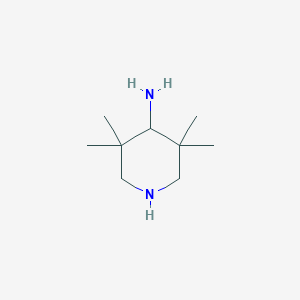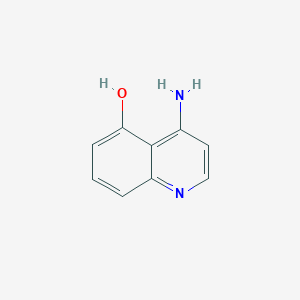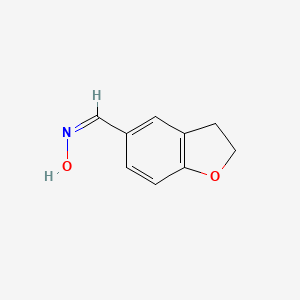
(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine is a compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine involves several steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzofuran-5-carboxylic acid derivatives, while reduction reactions may produce benzofuran-5-ylmethanol derivatives .
Scientific Research Applications
Benzofuran derivatives, including (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine, have been extensively studied for their biological activities. These compounds exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . In the field of medicine, they are being explored as potential therapeutic agents for diseases such as cancer and viral infections. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In industry, benzofuran derivatives are utilized in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and proteins involved in disease pathways, thereby exerting their therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Benzofuran derivatives are a diverse class of compounds with varying structures and properties. Similar compounds include benzothiophene derivatives and other benzofuran analogs . What sets (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine apart is its unique structure, which may confer specific biological activities and applications not found in other benzofuran derivatives.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO2/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5-6,11H,3-4H2/b10-6- |
InChI Key |
KZPPLHLNEOMCIV-POHAHGRESA-N |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C=N\O |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
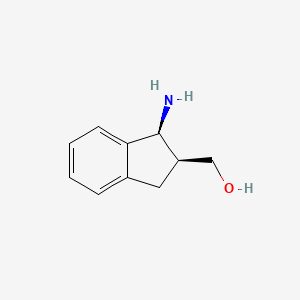
![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)


